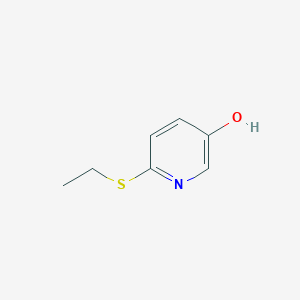

6-(Ethylsulfanyl)pyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethylsulfanylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBUEVIAKMOBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Ethylsulfanyl Pyridin 3 Ol

Elucidation of Direct Synthesis Pathways for 6-(Ethylsulfanyl)pyridin-3-OL

The direct synthesis of this compound requires careful control over reaction conditions and precursor design to ensure the correct placement of the functional groups and to maximize yield and purity.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Xanthate-Mediated Approaches)

Xanthate-mediated approaches offer a convenient and odorless alternative to using thiols for the synthesis of thioethers. The reaction of a suitably substituted halopyridine with a potassium alkylxanthate can lead to the desired thioether. Optimization of these reaction conditions is crucial for achieving high yields. Key parameters that are often optimized include the choice of solvent, temperature, and catalyst or additive.

For the synthesis of related pyridine (B92270) thioethers, studies have shown that solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective. Temperatures can range from 100 °C to 150 °C. In some cases, additives like iodine can facilitate the reaction.

Table 1: Optimization of Xanthate-Mediated Thioether Synthesis

| Entry | Halopyridine | Xanthate | Solvent | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Iodopyridine | EtOCS₂K | DMF | 120 | None | Moderate |

| 2 | 3-Iodopyridine | EtOCS₂K | DMF | 150 | None | Good |

| 3 | 3-Iodopyridine | EtOCS₂K | DMF | 150 | I₂ | High |

Note: This table is a generalized representation based on literature for similar pyridine thioether syntheses and not specific to this compound.

Precursor Design and Regioselective Introduction of Ethylsulfanyl and Hydroxyl Functionalities

A critical aspect of the synthesis is the design of a suitable precursor that allows for the regioselective introduction of the ethylsulfanyl and hydroxyl groups. A common strategy involves starting with a di-substituted pyridine that already contains one of the desired functionalities or a group that can be readily converted to it.

A promising precursor for the synthesis of this compound is 6-bromopyridin-3-ol . This precursor is commercially available and has the hydroxyl group correctly positioned at C3 and a leaving group (bromine) at C6, which can be displaced by a sulfur nucleophile.

The synthesis of 6-bromopyridin-3-ol itself can be achieved through various multi-step sequences, often starting from more readily available pyridine derivatives. The regiochemistry is controlled through a series of directed substitutions and functional group manipulations.

Yield Enhancement and Purity Control in Synthetic Protocols

Enhancing the yield and ensuring the purity of the final product are paramount in any synthetic protocol. In the context of this compound synthesis, several factors can be manipulated to achieve these goals:

Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts through decomposition or side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time.

Purification Methods: Standard purification techniques such as column chromatography, recrystallization, and distillation are employed to isolate the target compound from unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of this compound and the impurities present.

Strategic Approaches for Constructing the Pyridine Thioether Moiety

The formation of the C-S bond is a key step in the synthesis of this compound. Several strategic approaches can be employed to construct the pyridine thioether moiety.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles

A straightforward approach to forming the ethylsulfanyl group is through a nucleophilic aromatic substitution (SNAr) reaction. Starting with 6-bromopyridin-3-ol, the bromine atom can be displaced by a sulfur nucleophile such as sodium ethanethiolate (NaSEt).

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. The reaction is typically carried out in a polar aprotic solvent, and heating may be required to facilitate the substitution.

Table 2: Nucleophilic Substitution for Thioether Formation

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Bromopyridin-3-ol | Sodium Ethanethiolate | DMF | 80-100 | Good |

Note: This table represents a plausible reaction based on general principles of SNAr on halopyridines; specific literature data for this exact reaction may vary.

Palladium-Catalyzed Cross-Coupling Methodologies for C-S Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, have become powerful tools for the formation of carbon-heteroatom bonds. These methods offer a milder alternative to traditional nucleophilic substitution and often exhibit broader substrate scope and functional group tolerance.

In this approach, 6-bromopyridin-3-ol can be coupled with ethanethiol (B150549) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.

Table 3: Palladium-Catalyzed C-S Cross-Coupling

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromopyridin-3-ol | Ethanethiol | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Toluene | High |

Note: This table illustrates typical conditions for Buchwald-Hartwig C-S coupling reactions and serves as a representative example.

Oxidative Sulfanylation and Related Thiol-Free Reagent Syntheses

The introduction of the ethylsulfanyl moiety at the C6 position of the pyridin-3-ol core is a critical transformation. Traditional methods often rely on the nucleophilic substitution of a leaving group (e.g., a halide) with ethanethiol. However, the volatility and malodorous nature of low-molecular-weight thiols have driven the development of alternative, thiol-free strategies. These advanced methods often involve the formation of a C–S bond under oxidative conditions or through the use of alternative sulfur sources that act as ethanethiol surrogates.

Recent research has focused on transition-metal-free approaches to C–S bond formation. One such strategy involves the use of diaryliodonium salts to arylate sulfur nucleophiles under mild, metal-free conditions. While many protocols still utilize thiols as the nucleophile, the focus is on activating the pyridine ring rather than the sulfur source.

More innovative, truly thiol-free approaches utilize reagents that generate the desired sulfur species in situ. For instance, xanthates can serve as odorless and stable surrogates for thiols. These compounds can react with aryl halides under transition-metal-free and base-free conditions to generate the corresponding thioether. Another promising avenue is the photo-induced radical cross-coupling of aryl halides with disulfides. This method avoids transition metals and external photosensitizers, proceeding under mild, room-temperature conditions, and offering broad functional group compatibility.

These modern strategies provide safer, more efficient, and often more versatile routes to installing the ethylsulfanyl group, overcoming the significant drawbacks associated with the direct use of ethanethiol.

Table 1: Comparison of Thiol-Free Sulfanylation Reagents

| Reagent Type | Precursor | Key Advantages | Typical Conditions |

|---|---|---|---|

| Potassium Ethyl Xanthate | Carbon disulfide, Ethanol | Odorless, stable solid; avoids direct use of ethanethiol. | Nucleophilic substitution on an activated pyridine ring. |

| Diethyl Disulfide | Ethanol, Sulfur source | Thiol-free liquid reagent. | Photo-induced radical cross-coupling with an aryl iodide. |

| Diaryliodonium Salts | Aryl Iodide | Metal-free C-S bond formation. | Coupling with a thiol in the presence of a strong organic base. |

Methodologies for Installing and Modifying the Pyridin-3-OL Functionality

The pyridin-3-ol motif is a key structural feature found in numerous biologically active molecules, including the coenzyme pyridoxal (B1214274) 5'-phosphate. Its synthesis and subsequent modification require precise control over regioselectivity, as direct functionalization of the pyridine ring can be challenging.

Achieving selective hydroxylation at the C3 position of a pyridine ring is a non-trivial synthetic task due to the electronic properties of the heterocycle, which typically favor functionalization at the C2, C4, or C6 positions. A powerful and efficient method to achieve formal C3-hydroxylation involves the photochemical valence isomerization of pyridine N-oxides. In this metal-free transformation, the pyridine substrate is first oxidized at the nitrogen atom to form the corresponding N-oxide. Subsequent irradiation with UV light induces a rearrangement, which, after a final hydrolysis step, yields the desired 3-hydroxypyridine (B118123) with high regioselectivity. This strategy is noted for its operational simplicity and tolerance of a wide array of functional groups.

Once the pyridin-3-ol functionality is installed, the hydroxyl group can be further modified through various derivatization routes to modulate the compound's physicochemical properties.

O-Alkylation: The phenolic hydroxyl group can be converted to an ether via O-alkylation. A common challenge in the alkylation of 3-pyridinols is the competing N-alkylation of the pyridine ring nitrogen. To favor O-alkylation, the pyridinol is first converted to its sodium salt using a strong base like sodium methoxide. The alkylation is then carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with an appropriate alkyl halide. actachemscand.org This procedure significantly improves the yield of the desired 3-alkoxypyridine. actachemscand.org

O-Acylation: Ester derivatives can be readily prepared via O-acylation. Standard conditions involve reacting the 3-hydroxypyridine with an acyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine, which also serves as the solvent. nih.gov For substrates sensitive to basic conditions, chemoselective O-acylation can be achieved under strongly acidic conditions (e.g., in trifluoroacetic acid), which protonates the more basic ring nitrogen, preventing N-acylation and directing the reaction to the hydroxyl group. nih.gov

Table 2: Common Derivatization Reactions for the Pyridin-3-OL Moiety

| Reaction | Reagents | Product | Key Considerations |

|---|---|---|---|

| O-Alkylation | 1. NaH or NaOMe2. Alkyl Halide (R-X)3. DMSO | 3-Alkoxypyridine | Base is required to deprotonate the hydroxyl group; DMSO favors O- over N-alkylation. actachemscand.org |

| O-Acylation | Acetic Anhydride (Ac₂O), Pyridine | 3-Acetoxypyridine | Pyridine acts as both base and solvent; mild and common procedure. nih.gov |

| O-Silylation | TBDMS-Cl, Imidazole (B134444), DMF | 3-(tert-butyldimethylsilyloxy)pyridine | Forms a silyl (B83357) ether; often used as a protecting group strategy. |

In a multi-step synthesis, it is often necessary to temporarily mask the reactive phenolic hydroxyl group of the pyridin-3-ol to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal.

Silyl Ethers: Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of installation, general stability, and versatile deprotection methods. highfine.com Common silylating agents include tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl). They are typically installed under basic conditions using imidazole or 2,6-lutidine as a promoter. gelest.com The stability of silyl ethers to acidic and basic conditions varies with the steric bulk of the alkyl groups on the silicon atom (TIPS > TBDPS > TBDMS > TES > TMS). highfine.com Deprotection is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Benzyl (B1604629) Ethers (Bn): The benzyl group is a robust protecting group, stable to a wide range of acidic, basic, and redox conditions. organic-chemistry.org It is typically installed under basic conditions via a Williamson ether synthesis, using a base like sodium hydride (NaH) followed by reaction with benzyl bromide. organic-chemistry.org For more sensitive substrates, protection can be achieved under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgresearchgate.net The primary method for deprotection is palladium-catalyzed hydrogenolysis (H₂, Pd/C), which cleanly yields the alcohol and toluene. organic-chemistry.org

Acetal Ethers: Alkoxyalkyl ethers, such as the methoxyethoxymethyl (MEM) group, serve as effective protecting groups. MEM-Cl can be installed under mild phase-transfer catalysis conditions. tandfonline.comnih.gov These groups are stable to bases and nucleophiles but are readily cleaved under acidic conditions, allowing for orthogonal deprotection strategies in the presence of other acid-labile or base-labile groups. tandfonline.com

Table 3: Protecting Groups for the Pyridin-3-OL Hydroxyl Group

| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions | Stability Profile |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Stable to base; labile to acid and fluoride. |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF in THF; or stronger acid | More sterically hindered; more stable to acid than TBDMS. gelest.com |

| Benzyl Ether | Bn | NaH, Benzyl Bromide, THF | H₂, Pd/C; or strong acids (e.g., BBr₃) | Very stable to a wide range of conditions except hydrogenolysis. organic-chemistry.org |

| Methoxyethoxymethyl Ether | MEM | MEM-Cl, Aliquat 336, CH₂Cl₂/H₂O | Acidic conditions (e.g., Amberlyst 15, TFA). tandfonline.comnih.gov | Stable to base and nucleophiles; labile to acid. |

Mechanistic Investigations and Reactivity Studies of 6 Ethylsulfanyl Pyridin 3 Ol

Analysis of Electrophilic and Nucleophilic Reaction Sites within the 6-(Ethylsulfanyl)pyridin-3-OL Framework

The structure of this compound possesses several distinct regions of high and low electron density, defining its potential for reaction with both electrophiles and nucleophiles.

Nucleophilic Centers: The primary sites of nucleophilicity are the heteroatoms possessing lone pairs of electrons.

Pyridine (B92270) Nitrogen (N1): The nitrogen atom's sp² hybridized lone pair is not part of the aromatic sextet and is readily available for protonation or alkylation, making the molecule basic. imperial.ac.uknih.gov

Phenolic Oxygen (O3): The oxygen of the hydroxyl group has two lone pairs and can act as a nucleophile. Its nucleophilicity is dramatically increased upon deprotonation to the corresponding phenoxide anion under basic conditions.

Thioether Sulfur (S6): The sulfur atom of the ethylsulfanyl group is a soft nucleophile due to its large size and polarizability. libretexts.org It can react with soft electrophiles, most notably oxidizing agents and certain alkylating agents. nih.gov

Electrophilic Centers: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via inductive and resonance effects. This makes the ring carbons susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

Ring Carbons (C2, C4, C6): These positions bear a partial positive charge (δ+) and are the most likely sites for nucleophilic aromatic substitution, especially when the pyridine nitrogen is protonated or quaternized, which further enhances the ring's electron deficiency. imperial.ac.uknih.gov

The distribution of these reactive sites is summarized in the table below.

| Site | Type | Description |

| Pyridine Nitrogen | Nucleophilic (Hard) | The lone pair is available for reactions with protons and hard electrophiles like alkyl halides. scielo.org.mxnih.gov |

| Phenolic Oxygen | Nucleophilic (Hard) | Acts as a potent nucleophile, especially when deprotonated to a phenoxide ion. |

| Thioether Sulfur | Nucleophilic (Soft) | The polarizable sulfur atom reacts readily with soft electrophiles and is susceptible to oxidation. libretexts.org |

| C2, C4, C6 Ring Carbons | Electrophilic | These positions are electron-deficient and prone to attack by strong nucleophiles. nih.gov |

| C3, C5 Ring Carbons | Weakly Nucleophilic | These positions have higher electron density relative to C2/C4/C6 and are the sites for electrophilic aromatic substitution. quora.com |

Exploration of Tautomeric Equilibria and their Impact on Reactivity Profiles

Like other 3-hydroxypyridine (B118123) derivatives, this compound can exist in equilibrium with its tautomeric zwitterionic form, 6-(Ethylsulfanyl)-1H-pyridin-3(2H)-one. guidechem.comchemicalbook.comchemtube3d.com This equilibrium is highly dependent on the solvent environment.

Enol Form (this compound): This neutral, aromatic form is generally favored in nonpolar, aprotic solvents.

Zwitterionic Keto Form (6-(Ethylsulfanyl)-1H-pyridin-3(2H)-one): This form, which contains a pyridinium (B92312) cation and an oxide anion, is stabilized by polar, protic solvents like water through hydrogen bonding and dipole-dipole interactions.

The tautomeric equilibrium has a profound impact on the molecule's reactivity. The enol form behaves as a typical phenol (B47542), while the zwitterionic keto form exhibits reactivity characteristic of a pyridinium salt and an enolate. The presence of the electron-donating ethylsulfanyl group may subtly shift the equilibrium, although the solvent effect remains the dominant factor. researchgate.net

| Tautomer Form | Favored in | Key Reactivity Features |

| Enol Form | Nonpolar, aprotic solvents | Aromatic, phenolic hydroxyl reactivity (acylation, etherification). |

| Zwitterionic Keto Form | Polar, protic solvents (e.g., water) | Non-aromatic pyridinium ring (activated for nucleophilic attack), enolate character (C2/C4 can act as nucleophiles). |

Detailed Mechanistic Elucidation of Key Organic Transformations Involving this compound

The sulfur atom in the ethylsulfanyl group is in its lowest oxidation state (-2) and is readily oxidized. This transformation is one of the most common reactions for aryl thioethers.

Oxidation: The sulfur can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone, using various oxidizing agents. acsgcipr.orgresearchgate.net

Sulfoxide Formation: Reaction with one equivalent of an oxidant like hydrogen peroxide (H₂O₂), a peroxy acid (e.g., m-CPBA), or sodium periodate (B1199274) (NaIO₄) under controlled conditions yields the corresponding 6-(Ethylsulfinyl)pyridin-3-ol. Careful control of stoichiometry and temperature is necessary to prevent over-oxidation. organic-chemistry.org

Sulfone Formation: The use of excess or stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or triflic acid with hydrogen peroxide, leads to the formation of 6-(Ethylsulfonyl)pyridin-3-ol. organic-chemistry.org The sulfone group is a strong electron-withdrawing group and significantly alters the electronic properties of the pyridine ring.

These oxidation states provide distinct electronic profiles, with the sulfoxide and sulfone groups acting as progressively stronger electron-withdrawing groups, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.

| Reagent | Product | Conditions |

| 1 eq. H₂O₂ or m-CPBA | 6-(Ethylsulfinyl)pyridin-3-ol | Controlled temperature, careful stoichiometry |

| >2 eq. H₂O₂ / Catalyst | 6-(Ethylsulfonyl)pyridin-3-ol | Excess oxidant, often with a metal catalyst (e.g., Tungsten) organic-chemistry.org |

| KMnO₄ | 6-(Ethylsulfonyl)pyridin-3-ol | Strong oxidizing conditions |

Cleavage: The carbon-sulfur bond is generally stable. However, under strong reductive conditions (e.g., Raney Nickel), cleavage can occur to yield 3-hydroxypyridine.

The phenolic hydroxyl group behaves as a typical alcohol, undergoing reactions like alkylation and acylation, particularly after being deprotonated by a base.

O-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide. This anion readily reacts with alkyl halides (e.g., ethyl iodide) in a Williamson ether synthesis to yield a 3-alkoxy-6-(ethylsulfanyl)pyridine derivative.

O-Acylation: The phenoxide can also react with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form the corresponding ester, 6-(Ethylsulfanyl)pyridin-3-yl acetate.

These reactions are generally high-yielding and provide a straightforward method for protecting the hydroxyl group or modifying the molecule's properties.

The lone pair of electrons on the pyridine nitrogen atom makes it a site of basicity and nucleophilicity. imperial.ac.uk

Protonation: As a base, the nitrogen reacts with acids to form a pyridinium salt. This protonation significantly increases the electron-withdrawing nature of the ring, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution.

N-Alkylation: The nitrogen can attack alkyl halides to form a quaternary N-alkylpyridinium salt. nih.gov This process competes with O-alkylation of the hydroxyl group, and the selectivity is often dependent on the reaction conditions. hw.ac.ukresearchgate.net The resulting pyridinium salt is highly activated towards nucleophilic addition-elimination reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Chemoselectivity: With multiple nucleophilic centers (N, O, S), the selectivity of reactions with electrophiles is a key consideration. The outcome is often governed by the Hard and Soft Acids and Bases (HSAB) principle and the reaction conditions. nih.gov

Alkylation: The reaction with an alkyl halide presents a classic case of competitive N- vs. O- vs. S-alkylation. The phenoxide (formed under basic conditions) is a hard nucleophile and will preferentially react with hard electrophiles like alkyl halides. nih.govresearchgate.net The pyridine nitrogen is also a hard nucleophile. The thioether sulfur is a soft nucleophile and is less likely to be alkylated by a simple alkyl halide compared to the harder N and O centers. The choice of solvent and counter-ion can influence the N/O alkylation ratio. researchgate.netnih.gov

Regioselectivity: The regioselectivity of substitution on the pyridine ring is determined by the combined electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is strongly deactivated towards EAS and directs incoming electrophiles to the C3 and C5 positions (meta to the nitrogen). quora.com However, the molecule already has substituents at C3 and C6. The hydroxyl group is a powerful activating, ortho-, para-directing group. The ethylsulfanyl group is also an activating, ortho-, para-director. libretexts.org The combined directing effects would strongly favor electrophilic attack at the positions ortho and para to the hydroxyl group (C2 and C4). The final outcome depends on the balance between the deactivating effect of the ring nitrogen and the powerful activating effects of the -OH and -SEt groups. The most probable sites for electrophilic attack are C2 and C4.

| Position | Influence of -OH (at C3) | Influence of -SEt (at C6) | Influence of Ring N | Overall Predicted Reactivity for EAS |

| C2 | Ortho (Activating) | --- | Ortho (Deactivating) | Highly Favored |

| C4 | Para (Activating) | Ortho (Activating) | Para (Deactivating) | Favored |

| C5 | Meta (Deactivating) | --- | Meta (Least Deactivating) | Disfavored |

Nucleophilic Aromatic Substitution (NAS): NAS reactions are favored on electron-deficient pyridine rings, especially with a good leaving group present or upon activation (e.g., N-alkylation). The positions ortho and para to the ring nitrogen (C2, C4, C6) are the most electrophilic and thus the most susceptible to attack by nucleophiles. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral. A stereocenter can be created during reactions.

Oxidation of Sulfur: Oxidation of the thioether to a sulfoxide creates a chiral center at the sulfur atom. acsgcipr.org Unless a chiral oxidizing agent or catalyst is used, this reaction will produce a racemic mixture of the (R)- and (S)-sulfoxides.

Derivatization and Analog Synthesis of 6 Ethylsulfanyl Pyridin 3 Ol

Structural Modifications at the Ethylsulfanyl Moiety

The ethylsulfanyl group at the 6-position of the pyridine (B92270) ring is a key site for structural diversification. Modifications at this position can significantly influence the physicochemical and biological properties of the resulting compounds.

Homologation and Variation of the Alkyl Chain

The extension and branching of the alkyl chain attached to the sulfur atom provide a straightforward method for creating a library of analogs. While specific studies on the homologation of 6-(Ethylsulfanyl)pyridin-3-OL are not extensively documented in publicly available literature, general synthetic routes for analogous 6-(alkylsulfanyl)pyridines can be extrapolated. These typically involve the reaction of a 6-mercaptopyridin-3-ol precursor with various alkyl halides (e.g., propyl iodide, butyl bromide, isobutyl bromide) under basic conditions. The choice of base and solvent can influence the reaction efficiency.

For instance, the synthesis of related 2-(propylthio)pyrimidine derivatives has been achieved by reacting the corresponding mercaptopyrimidine with propyl iodide in the presence of sodium hydroxide (B78521) in a mixture of water and methanol. google.com A similar approach could be envisioned for the synthesis of 6-(propylsulfanyl)pyridin-3-ol and its isomers.

Table 1: Representative Alkyl Analogs of this compound

| Compound Name | Alkyl Chain | Potential Synthetic Precursor |

| 6-(Propylsulfanyl)pyridin-3-ol | n-Propyl | 1-Iodopropane |

| 6-(Isopropylsulfanyl)pyridin-3-ol | Isopropyl | 2-Bromopropane |

| 6-(Butylsulfanyl)pyridin-3-ol | n-Butyl | 1-Bromobutane |

| 6-(Isobutylsulfanyl)pyridin-3-ol | Isobutyl | 1-Bromo-2-methylpropane |

This table presents potential analogs based on general synthetic strategies for alkylsulfanypyridines.

Introduction of Diverse Sulfur-Containing Groups (e.g., Sulfonyl, Sulfoxide)

The sulfur atom of the ethylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations introduce polar functional groups that can alter the compound's solubility, electronic properties, and potential for hydrogen bonding. The selective oxidation of sulfides to either sulfoxides or sulfones can be achieved by carefully selecting the oxidizing agent and controlling the reaction conditions. organic-chemistry.orgrsc.org

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide. For the complete oxidation to sulfones, stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) or excess hydrogen peroxide, are typically employed. organic-chemistry.org The choice of solvent and catalyst can also play a crucial role in achieving the desired selectivity. organic-chemistry.org For example, the oxidation of various sulfides to sulfones has been effectively carried out using 30% hydrogen peroxide in the presence of a tantalum carbide catalyst. organic-chemistry.org

Table 2: Oxidation Products of this compound

| Compound Name | Oxidation State | Typical Oxidizing Agent(s) |

| 6-(Ethylsulfinyl)pyridin-3-ol | Sulfoxide (B87167) | Hydrogen Peroxide (1 eq.), m-CPBA |

| 6-(Ethylsulfonyl)pyridin-3-ol | Sulfone | Potassium Permanganate, Hydrogen Peroxide (>2 eq.) |

This table outlines the potential oxidation products and common reagents used for such transformations based on general literature procedures.

Functional Group Transformations of the Pyridin-3-OL Unit

The pyridin-3-ol core offers reactive sites at both the hydroxyl group and the pyridine nitrogen, allowing for a wide array of functional group transformations.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group at the 3-position can be readily converted into esters and ethers, which can serve as prodrugs or modulate the compound's lipophilicity and metabolic stability.

Esterification can be achieved through various methods, including reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer-Speier esterification with a carboxylic acid under acidic catalysis. mdpi.com The choice of method depends on the stability of the starting material and the desired ester. For instance, the reaction of this compound with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would be expected to yield 6-(ethylsulfanyl)pyridin-3-yl acetate.

Etherification can be accomplished via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. For example, treatment of this compound with sodium hydride followed by reaction with methyl iodide would likely produce 6-(ethylsulfanyl)-3-methoxypyridine. The synthesis of related 2-aryloxy-4-alkoxy-pyridines has been reported, highlighting the feasibility of such transformations within the pyridine scaffold. nih.gov

Table 3: Potential Ester and Ether Derivatives of this compound

| Derivative Type | Compound Name | Reagents |

| Ester | 6-(Ethylsulfanyl)pyridin-3-yl acetate | Acetic anhydride (B1165640), Pyridine |

| Ester | 6-(Ethylsulfanyl)pyridin-3-yl benzoate | Benzoyl chloride, Triethylamine |

| Ether | 6-(Ethylsulfanyl)-3-methoxypyridine | Methyl iodide, Sodium hydride |

| Ether | 3-(Benzyloxy)-6-(ethylsulfanyl)pyridine | Benzyl (B1604629) bromide, Potassium carbonate |

This table provides examples of potential derivatives and the reagents typically employed for their synthesis.

Nitrogen Atom Derivatization in the Pyridine Ring

The nitrogen atom in the pyridine ring is nucleophilic and can be derivatized through alkylation to form pyridinium (B92312) salts. This modification introduces a positive charge, significantly altering the molecule's polarity and solubility. N-alkylation is typically achieved by reacting the pyridine derivative with an alkyl halide. nih.gov For example, the reaction of this compound with methyl iodide would be expected to yield the corresponding N-methylpyridinium iodide salt. The reaction conditions, such as solvent and temperature, can influence the rate of quaternization. The synthesis of 3-alkyl pyridinium alkaloids has been demonstrated through the functionalization of 3-ω-hydroxyalkyl pyridines, showcasing the accessibility of N-alkylation in substituted pyridines. mdpi.com

Substitution Pattern Variations on the Pyridine Core

Altering the substitution pattern on the pyridine ring itself offers another avenue for creating analogs of this compound. This can involve the introduction of various substituents at the available carbon positions (C-2, C-4, and C-5). The synthesis of such analogs would generally require starting from appropriately substituted pyridine precursors rather than direct substitution on the this compound core, as electrophilic aromatic substitution on the pyridine ring can be challenging and often leads to mixtures of isomers.

For example, the synthesis of a 2-methyl substituted analog would likely start from a 2-methyl-6-mercaptopyridin-3-ol derivative. A variety of methods for the synthesis of substituted pyridines have been developed, including those starting from ketoximes and terminal alkynes, which allow for the construction of highly substituted pyridine rings. nih.gov The synthesis of 6-alkyl and aryl substituted pyridoxal (B1214274) derivatives has been achieved through Grignard and Heck reactions, demonstrating the feasibility of introducing carbon-based substituents at the 6-position of a pyridine ring. nih.gov

Introduction of Halogen, Alkyl, and Aryl Substituents

The pyridine ring is amenable to various substitution reactions, enabling the introduction of diverse functional groups. While specific literature on the direct derivatization of this compound is limited, established methodologies for pyridine chemistry can be applied to functionalize the core.

Halogenation: Electrophilic halogenation of the pyridine ring can introduce halogen atoms (F, Cl, Br, I), which are valuable handles for further cross-coupling reactions. The positions ortho and para to the activating hydroxyl group are potential sites for substitution, although the directing effects of the ethylsulfanyl group must also be considered.

Alkylation and Arylation: The introduction of alkyl and aryl groups can be achieved through various modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for aryl and vinyl groups) and the Negishi coupling (for alkyl groups) are powerful tools. These reactions typically require prior activation of the pyridine ring, for instance, by converting the hydroxyl group to a triflate or by introducing a halogen atom that can participate in the catalytic cycle.

Below is a table representing potential derivatizations of the core structure based on common synthetic methodologies.

| Substituent Type | Reagent/Reaction Example | Potential Position of Substitution |

| Halogen (Bromo) | N-Bromosuccinimide (NBS) | C2, C4, or C5 |

| Alkyl (Methyl) | Methylboronic acid (Suzuki Coupling) | Requires prior halogenation/triflation |

| Aryl (Phenyl) | Phenylboronic acid (Suzuki Coupling) | Requires prior halogenation/triflation |

Synthesis of Fused Heterocyclic Systems Containing the this compound Motif

Fusing additional heterocyclic rings to the this compound core can lead to novel chemical entities with unique three-dimensional structures and biological activities. ias.ac.in Pyridine-fused heterocycles are significant in medicinal chemistry and material sciences due to their enhanced stability and electronic properties. ias.ac.in

Furo[3,2-b]pyridines: The hydroxyl group at the C3 position is a key functional handle for constructing a furan (B31954) ring. A common strategy involves the O-alkylation of the hydroxyl group with an α-halo ketone or ester, followed by an intramolecular cyclization (e.g., a Perkin or related condensation). This approach builds the furan ring onto the pyridine scaffold. General methods for synthesizing furo[2,3-b]pyridines often start from substituted pyridines and employ transition-metal-catalyzed processes. nih.gov

Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines often involves building a thiophene (B33073) ring onto a pre-existing pyridine. researchgate.netekb.eg A classic approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur. For the this compound motif, functionalization of the pyridine ring with appropriate precursors would be necessary to facilitate this type of annulation. Thieno[2,3-b]pyridine derivatives are known to possess a wide range of pharmacological activities. researchgate.net

The following table outlines general strategies for the synthesis of fused systems.

| Fused System | General Synthetic Strategy | Key Intermediate |

| Furo[3,2-b]pyridine | O-alkylation followed by intramolecular cyclization | 3-(2-oxoalkoxy)pyridine derivative |

| Thieno[2,3-b]pyridine | Gewald reaction or cyclization of functionalized pyridines | 2-Amino-3-cyanopyridine derivative |

| Pyrazolo[4,3-b]pyridine | Condensation with hydrazine (B178648) derivatives | Pyridine with vicinal carbonyl and nitrile/ester groups |

Design and Synthesis of Advanced Pyridine Thioether-Phenolic Hybrids

Molecular hybridization involves combining distinct pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The this compound structure is a hybrid of a pyridine thioether and a phenolic-like moiety (hydroxypyridine), both of which are present in numerous bioactive compounds.

The design of advanced hybrids focuses on leveraging these intrinsic features. For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, the hydroxyl group as a hydrogen bond donor/acceptor, and the thioether as a lipophilic and metabolically stable linker. nih.gov Synthetic strategies for creating such hybrids often involve multi-step sequences where the this compound core is linked to other biologically relevant scaffolds, such as indoles, quinolones, or other heterocycles. rsc.org

A refined two-step process involving Suzuki coupling and demethylation has been successfully used to produce high-purity pyridine-phenolic ligands for applications like metal ion sensing. lanl.govresearchgate.net This highlights the modularity and accessibility of synthetic routes to create complex hybrid structures based on a pyridine-phenolic core. The design of such molecules can be guided by computational methods, including molecular docking, to predict binding interactions with biological targets. rsc.org

Computational Chemistry and Theoretical Characterization of 6 Ethylsulfanyl Pyridin 3 Ol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These studies provide a detailed picture of electron distribution and orbital energies, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the molecule's ability to accept electrons, reflecting its electrophilic character. A lower LUMO energy indicates a greater propensity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests that the molecule is more reactive and less stable. For a hypothetical analysis of 6-(Ethylsulfanyl)pyridin-3-OL, one would calculate the energies of these orbitals to predict its reactive sites.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

No specific data found in the search results.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Understanding this distribution is essential for predicting intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Regions of positive electrostatic potential, usually colored blue, signify electron-deficient areas and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydroxyl hydrogen.

Computational Modeling of Tautomeric Forms and Conformational Landscapes

Many molecules, particularly those with hydroxyl groups on a heterocyclic ring, can exist in different tautomeric forms. For this compound, keto-enol tautomerism is possible. Computational methods can be used to calculate the relative energies of these tautomers to determine the most stable form under different conditions (e.g., in the gas phase or in various solvents).

Furthermore, the molecule may have several possible conformations due to the rotation around single bonds, such as the C-S bond of the ethylsulfanyl group. Conformational analysis involves mapping the potential energy surface as a function of these rotational angles to identify the lowest energy conformers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. These studies can provide detailed information about the energetics and structures of reactants, products, intermediates, and transition states.

Prediction of Kinetic and Thermodynamic Control in Reactions

In many chemical reactions, multiple products can be formed through competing pathways. The product distribution can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control (typically at lower temperatures), the major product is the one that is formed the fastest, meaning it has the lowest activation energy.

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures where the reactions are reversible), the major product is the most stable one, regardless of the activation energy required for its formation.

Computational studies can predict which product will be favored under different conditions by calculating the activation energies and the relative stabilities of the potential products. For reactions involving this compound, these calculations would be invaluable for predicting reaction outcomes and optimizing reaction conditions.

Prediction and Interpretation of Spectroscopic Properties

Theoretical predictions of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are fundamental in the structural elucidation of novel compounds. These predictions are typically achieved through quantum chemical calculations, such as Density Functional Theory (DFT).

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming the structure of a synthesized compound. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and not based on a specific computational study.)

¹H NMR| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on OH) | 9.50 |

| H (aromatic) | 7.80 |

| H (aromatic) | 7.20 |

| H (aromatic) | 6.80 |

| H (CH₂) | 3.10 |

| H (CH₃) | 1.40 |

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (aromatic, C-OH) | 155.0 |

| C (aromatic, C-S) | 150.0 |

| C (aromatic) | 130.0 |

| C (aromatic) | 125.0 |

| C (aromatic) | 115.0 |

| C (CH₂) | 28.0 |

Theoretical vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. These predictions are instrumental in assigning the absorption bands observed in an experimental IR spectrum. DFT calculations are commonly used for this purpose.

A theoretical IR analysis for this compound would yield a series of vibrational frequencies and their corresponding intensities. Key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and ethyl group, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and C-S stretching of the ethylsulfanyl group. Due to the absence of specific published computational data for this molecule, an illustrative table of predicted vibrational frequencies is provided.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: These values are illustrative and not based on a specific computational study.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3400 |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2980-2850 |

| C=C/C=N ring stretch | 1600-1450 |

| C-O stretch | 1250 |

| C-S stretch | 700 |

Application of Molecular Descriptors for Structure-Reactivity Relationships (e.g., Fukui Functions)

Molecular descriptors are numerical values that encode information about the structure and electronic properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Fukui functions are a particularly insightful set of molecular descriptors derived from conceptual DFT that help in predicting the reactivity of different sites within a molecule. nih.gov

The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. There are three main types of Fukui functions:

ƒ⁺(r): for nucleophilic attack (addition of an electron)

ƒ⁻(r): for electrophilic attack (removal of an electron)

ƒ⁰(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can identify the most probable sites for nucleophilic, electrophilic, and radical attack. For instance, a high value of ƒ⁺(r) on a particular atom would suggest it is a likely site for a nucleophile to attack. Conversely, a high ƒ⁻(r) value would indicate a site susceptible to electrophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

While specific calculations for this compound are not available, a general analysis would likely indicate that the nitrogen and oxygen atoms are potential sites for electrophilic attack, while certain carbon atoms in the pyridine ring might be susceptible to nucleophilic attack, depending on the electronic influence of the substituents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Ethylsulfanyl Pyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 6-(Ethylsulfanyl)pyridin-3-ol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A complete assignment of the ¹H and ¹³C NMR spectra is fundamental for structural confirmation. For this compound, the expected chemical shifts can be predicted based on the analysis of related pyridine (B92270) derivatives. The pyridine ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm, with their precise shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing ethylsulfanyl group. The ethyl group protons will exhibit characteristic signals in the aliphatic region, with the methylene protons appearing as a quartet and the methyl protons as a triplet due to spin-spin coupling.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the range of δ 120-160 ppm. The chemical shifts of the carbon atoms in the ethylsulfanyl group will be observed in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.2 | C-2: 145 - 150 |

| H-4 | 7.2 - 7.4 | C-3: 150 - 155 |

| H-5 | 7.0 - 7.2 | C-4: 120 - 125 |

| OH | 9.0 - 10.0 | C-5: 115 - 120 |

| CH₂ | 2.9 - 3.1 | C-6: 155 - 160 |

| CH₃ | 1.3 - 1.5 | CH₂: 25 - 30 |

| CH₃: 13 - 17 |

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine ring (H-4 and H-5), as well as between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, correlations from the methylene protons of the ethylsulfanyl group to the C-6 carbon of the pyridine ring would confirm the attachment of the sulfur atom at this position.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Structural Information |

| COSY | H-4 / H-5 | Connectivity of the pyridine ring protons. |

| CH₂ / CH₃ | Connectivity within the ethyl group. | |

| HSQC | H-2 / C-2 | Direct C-H bond confirmation. |

| H-4 / C-4 | Direct C-H bond confirmation. | |

| H-5 / C-5 | Direct C-H bond confirmation. | |

| CH₂ / CH₂ | Direct C-H bond confirmation. | |

| CH₃ / CH₃ | Direct C-H bond confirmation. | |

| HMBC | CH₂ / C-6 | Confirms attachment of the ethylsulfanyl group to the pyridine ring. |

| H-2 / C-3, C-4, C-6 | Confirms connectivity within the pyridine ring. | |

| H-4 / C-2, C-3, C-5, C-6 | Confirms connectivity within the pyridine ring. | |

| H-5 / C-3, C-4, C-6 | Confirms connectivity within the pyridine ring. |

While solution-state NMR provides information about molecules in their isotropic state, solid-state NMR (ssNMR) is a powerful technique for characterizing crystalline forms of a compound. In the solid state, molecules are in a fixed orientation, which can provide valuable information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. For this compound, ssNMR could be used to study the hydrogen bonding interactions involving the hydroxyl group in the crystalline lattice and to probe the conformation of the ethylsulfanyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone of analytical chemistry that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental composition of the parent ion, and consequently, the molecular formula of the compound. For this compound (C₇H₉NOS), HRMS would be expected to yield a molecular ion peak with a mass that is consistent with this formula.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Predicted) |

| [M+H]⁺ | C₇H₁₀NOS⁺ | 156.0478 | 156.0475 ± 0.0005 |

| [M+Na]⁺ | C₇H₉NNaOS⁺ | 178.0297 | 178.0294 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways, including cleavage of the ethyl group, loss of the entire ethylsulfanyl side chain, and fragmentation of the pyridine ring. Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

Predicted Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 128 | [M+H - C₂H₄]⁺ | Ethylene |

| 127 | [M+H - C₂H₅]⁺ | Ethyl radical |

| 96 | [M+H - C₂H₅S]⁺ | Ethylthiol |

| 78 | [C₅H₄N]⁺ | C₂H₅SOH |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and, from that, a model of the molecular structure with atomic resolution.

For this compound, a successful X-ray crystallographic analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the ethylsulfanyl group relative to the pyridine ring.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: Detailed information on hydrogen bonding involving the hydroxyl group and any other non-covalent interactions that stabilize the crystal structure.

Based on the structure of related 3-hydroxypyridine (B118123) compounds, it is anticipated that this compound would crystallize in a hydrogen-bonded network, with the hydroxyl group acting as a hydrogen bond donor and the pyridine nitrogen potentially acting as a hydrogen bond acceptor.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the key structural motifs within this compound. The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations. The presence of the hydroxyl (-OH) group is typically confirmed by a broad, strong absorption band in the 3500–3200 cm⁻¹ region, indicative of intermolecular hydrogen bonding. orgchemboulder.com For 3-hydroxypyridine, a related core structure, a sharp O-H stretching vibration has been observed at approximately 3646 cm⁻¹ in matrix isolation studies. aip.org The aromatic pyridine ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are expected in the 3100–3000 cm⁻¹ range. vscht.cz C=C and C=N stretching vibrations within the ring typically appear in the 1600–1400 cm⁻¹ region. vscht.cz The C-O stretching vibration of the phenolic hydroxyl group is anticipated to produce a strong band between 1320–1000 cm⁻¹. orgchemboulder.com The ethylsulfanyl group (-S-CH₂CH₃) also presents characteristic vibrations. The C-S stretching vibration is often weak and appears in the 800–600 cm⁻¹ range. Data from the analogous compound, ethyl phenyl sulfide, shows vibrations associated with the S-CH₂ group. nih.govchemicalbook.com Aliphatic C-H stretching from the ethyl group is expected between 3000–2850 cm⁻¹. vscht.cz

Raman Spectroscopy complements FT-IR by being particularly sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. The aromatic ring of this compound would be expected to produce strong Raman signals. The symmetric ring "breathing" mode of the pyridine ring is a classic strong band in Raman spectra. While FT-IR is excellent for the polar -OH group, Raman is highly effective for the C-S bond. The C-S stretching vibration, often weak in IR, can provide a more distinct signal in the Raman spectrum. Studies on thiols and other sulfur-containing compounds have demonstrated the utility of Raman for identifying C-S linkages. rsc.org The non-polar C-C bond of the ethyl group is also readily detectable.

The combination of FT-IR and Raman spectroscopy allows for a confident and detailed assignment of all major functional groups within the molecule, confirming its identity and providing a baseline for further structural analysis.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3500–3200 | Weak | Strong, Broad (IR) |

| C-H Stretch | Aromatic (Pyridine) | 3100–3000 | 3100–3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂CH₃) | 3000–2850 | 3000–2850 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1600–1400 | 1600–1400 | Strong |

| C-O Stretch | Phenolic C-O | 1320–1200 | Medium | Strong (IR) |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes.

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Given the compound's polarity, attributed to the hydroxyl group and the nitrogen heteroatom, reversed-phase HPLC is a suitable approach.

A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. To achieve good peak shape and retention for the basic pyridine moiety, an acidic modifier is often added to the mobile phase. helixchrom.comhelixchrom.com The mobile phase would likely consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient would start with a higher aqueous percentage to retain the polar analyte and gradually increase the organic content to elute it from the column. sielc.com

Detection is commonly performed using a UV-Vis detector. The pyridine ring conjugated with the sulfur and oxygen atoms constitutes a strong chromophore, which should allow for sensitive detection at a wavelength in the UV region, likely around 250-280 nm. sielc.comdtic.mil For quantitative analysis, an internal standard method can be employed to ensure high accuracy and precision. dtic.mil The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 2.7-5 µm particle size (e.g., 4.6 x 150 mm) | Standard reversed-phase for polar aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to suppress silanol interactions and ensure good peak shape for the basic pyridine. |

| Mobile Phase B | Acetonitrile or Methanol | Organic eluent for gradient elution. |

| Gradient | 5% B to 95% B over 10-15 minutes | Ensures elution of the compound of interest and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

| Detection | UV at ~260 nm | The aromatic system provides strong UV absorbance for sensitive detection. |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For this compound, GC-MS can be used for purity analysis and for identifying volatile impurities. The compound itself should be sufficiently volatile for GC analysis, although derivatization of the polar hydroxyl group (e.g., silylation) could be employed to improve peak shape and thermal stability if necessary.

The analysis would typically use a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms). acs.org Helium is used as the carrier gas. A temperature program would be implemented, starting at a lower temperature to trap the analytes at the head of the column, followed by a ramp to a higher temperature to elute the compounds based on their boiling points and interactions with the stationary phase.

The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted molecules in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. For this compound, the molecular ion peak (M⁺) would be expected at m/z 155. Key fragmentation pathways would likely involve the loss of the ethyl group ([M-C₂H₅]⁺, m/z 126) and cleavage of the C-S bond. caymanchem.comlibretexts.org Fragmentation of the pyridine ring and loss of neutral molecules like CO or HCN are also possible, characteristic of phenols and pyridines. whitman.edu The identification of impurities is achieved by comparing their mass spectra with established libraries (e.g., NIST).

Table 3: Predicted GC-MS Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 155 | [C₇H₉NOS]⁺ | Molecular Ion (M⁺) |

| 126 | [C₅H₄NOS]⁺ | Loss of ethyl radical (•C₂H₅) |

| 110 | [C₅H₄NO]⁺ | Cleavage of C-S bond with loss of •SC₂H₅ |

| 97 | [C₅H₅S]⁺ | Cleavage of C-O bond and rearrangement |

Applications of 6 Ethylsulfanyl Pyridin 3 Ol in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The structural features of 6-(Ethylsulfanyl)pyridin-3-OL, including its nucleophilic hydroxyl group and the pyridine (B92270) core, position it as a valuable building block in synthetic chemistry. The pyridine ring is a privileged scaffold found in numerous bioactive molecules, therapeutic agents, and natural products. The presence of the ethylthio group offers a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties of the ring or act as a leaving group in substitution reactions.

While specific examples of its incorporation into large, complex molecules are not extensively documented in publicly accessible literature, its potential is inferred from the general utility of substituted pyridinols in the synthesis of alkaloids and pharmaceutical intermediates. The dual reactivity of the pyridinol system allows for reactions at either the nitrogen or the oxygen atom, depending on the reaction conditions, making it a chemoselective component in synthetic strategies.

Table 1: Potential Reaction Sites of this compound

| Functional Group | Potential Transformation | Resulting Structure |

|---|---|---|

| Pyridine Nitrogen | Alkylation, N-Oxidation | Pyridinium (B92312) salt, Pyridine N-oxide |

| Hydroxyl Group | O-Alkylation, O-Acylation, Etherification | Ether, Ester |

| Ethylsulfanyl Group | Oxidation | Sulfoxide, Sulfone |

Integration into Multi-Component Reaction Systems for Chemical Diversity Generation

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single step. nih.govnih.gov The application of MCRs is a recent advancement in drug design and discovery, expected to lead to the development of medicinally important heterocyclic compounds with a wide range of biological activities. nih.gov While the direct participation of this compound in specific, named MCRs is not yet widely reported, its structure is amenable to such synthetic strategies.

For instance, pyridinol derivatives can, in principle, participate in reactions like the Hantzsch pyridine synthesis or variations thereof. The nucleophilic nature of the hydroxyl group and the potential for the pyridine nitrogen to act as a basic catalyst or reactant could enable its integration into novel MCRs to create diverse chemical libraries for high-throughput screening.

Precursor in the Synthesis of Established and Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyridine derivatives serve as precursors for a vast array of fused and linked heterocyclic systems. mdpi.com this compound can be envisioned as a precursor for various bicyclic and polycyclic heterocycles.

For example, intramolecular cyclization strategies could be employed by first functionalizing the hydroxyl group with a chain containing an electrophilic center, which could then react with the pyridine nitrogen or another position on the ring. This could lead to the formation of fused systems such as oxazolopyridines or other related scaffolds. The synthesis of pyrazolo[3,4-b]pyridines, for instance, is a highly sought-after class of compounds due to their synthetic potential and wide range of biological activities. researchgate.netnih.gov Similarly, the synthesis of various N-heterocycles, including morpholines, piperazines, and azepines, often relies on versatile starting materials that can undergo controlled cyclization reactions. bris.ac.uk

Table 2: Potential Heterocyclic Scaffolds Derived from this compound

| Reaction Type | Potential Product Class |

|---|---|

| Intramolecular Etherification | Fused Oxazinopyridines |

| Annulation Reactions | Fused Polycyclic Heterocycles |

Development of Novel Synthetic Reagents and Intermediates Based on its Core Structure

The core structure of this compound holds potential for the development of new synthetic reagents. Modification of its functional groups could yield novel organocatalysts, ligands for metal-catalyzed reactions, or specialized intermediates. For example, conversion of the hydroxyl group to a leaving group (e.g., a triflate or nonaflate) would transform the molecule into an excellent substrate for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring.

Furthermore, the sulfur atom could be utilized to direct ortho-metalation, providing a route to functionalize the C5 position of the pyridine ring, a modification that can be challenging to achieve through other methods. The development of such intermediates from this compound would significantly expand its utility and provide synthetic chemists with new tools for constructing complex molecular targets.

Exploration of 6 Ethylsulfanyl Pyridin 3 Ol and Its Derivatives in Catalysis Research

Design of Ligands Featuring the 6-(Ethylsulfanyl)pyridin-3-OL Motif for Metal Coordination

The design of ligands is a critical aspect of developing effective metal-based catalysts. The this compound framework provides a bidentate or potentially tridentate coordination environment, which is crucial for stabilizing metal centers and influencing their catalytic behavior.

The core structure, a pyridin-3-ol, offers both a nitrogen atom from the pyridine (B92270) ring and an oxygen atom from the hydroxyl group as potential coordination sites. The introduction of an ethylsulfanyl group at the 6-position introduces a soft sulfur donor, creating a ligand with a combination of hard (N, O) and soft (S) donor atoms. This mixed-donor character is highly desirable as it can lead to stable complexes with a wide range of transition metals and can influence the electronic properties of the metal center, thereby tuning its reactivity.

Modifications to the core this compound structure can be strategically employed to fine-tune the ligand's properties:

Steric Hindrance: Altering the alkyl group on the sulfur atom (e.g., replacing ethyl with bulkier groups like tert-butyl) can introduce steric bulk around the metal center. This can be used to control substrate access, prevent catalyst deactivation pathways such as dimerization, and influence the selectivity of catalytic reactions.

Electronic Effects: Substitution on the pyridine ring can modulate the electron-donating or -withdrawing nature of the ligand. Electron-donating groups will increase the electron density at the metal center, which can enhance its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Ancillary Functional Groups: The introduction of additional functional groups on the pyridine ring or the ethylsulfanyl chain can provide further coordination sites or participate in non-covalent interactions with substrates, influencing both activity and selectivity.

The synthesis of such ligands typically involves multi-step organic synthesis, starting from commercially available pyridine derivatives. The strategic introduction of the hydroxyl and ethylsulfanyl groups is a key challenge, often requiring careful selection of protecting groups and reaction conditions to achieve the desired regioselectivity.

Table 1: Potential Modifications of the this compound Scaffold and Their Intended Effects

| Modification Site | Example of Modification | Intended Effect on Ligand/Complex Properties |

| Sulfur Substituent | Replacement of ethyl with isopropyl or tert-butyl | Increase steric bulk to influence selectivity. |

| Pyridine Ring | Introduction of a methyl group at the 4-position | Increase electron-donating ability of the ligand. |

| Pyridine Ring | Introduction of a trifluoromethyl group | Decrease electron-donating ability of the ligand. |

| Hydroxyl Group | Conversion to an ether or ester | Block coordination at the oxygen atom. |

Investigations into the Catalytic Activity of Metal Complexes Derived from this compound Analogues

While specific studies on the catalytic activity of metal complexes derived directly from this compound are not extensively reported in the literature, the catalytic performance of complexes with structurally related pyridin-3-ol and thioether-containing ligands provides valuable insights into their potential applications. These analogues have shown promise in a variety of catalytic transformations, particularly in cross-coupling reactions.

For instance, palladium complexes bearing pyridine-based ligands are well-established catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.com The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the catalytic efficiency. It is plausible that a palladium complex of this compound could exhibit high catalytic activity in such reactions, with the thioether and hydroxyl groups playing a role in stabilizing the active catalytic species.

The combination of a nitrogen and a sulfur donor in ligands has been shown to be effective in various catalytic systems. For example, ruthenium complexes with pyridine-2,6-bis(thioether) ligands have demonstrated high activity in transfer hydrogenation reactions. The thioether moieties are crucial for the stability and reactivity of these catalysts. This suggests that metal complexes of this compound, which also feature a pyridine-thioether linkage, could be effective catalysts for hydrogenation and other redox-neutral transformations.

The potential catalytic applications for metal complexes of this compound and its derivatives are broad and could include:

Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are fundamental C-C and C-N bond-forming reactions where palladium, nickel, and copper catalysts are extensively used. The N,S-bidentate nature of the this compound ligand could provide the necessary stability and electronic environment for efficient catalysis.

Hydrogenation and Transfer Hydrogenation: Ruthenium, iridium, and rhodium complexes are known to be active in the reduction of various functional groups. The electronic flexibility of the pyridin-3-ol thioether ligand could be beneficial in these processes.

Oxidation Reactions: The thioether group can be susceptible to oxidation, which might be a limitation in some cases. However, with robust metal centers like iron or manganese, these complexes could potentially catalyze selective oxidation reactions.

Further research is needed to synthesize and screen a variety of metal complexes of this compound to fully explore their catalytic potential.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Analogues

| Metal Center | Potential Catalytic Reaction | Rationale based on Analogous Systems |

| Palladium(II) | Suzuki-Miyaura Coupling | Pyridine-based ligands are effective in Pd-catalyzed cross-coupling. mdpi.com |

| Nickel(II) | C-H Activation | Thioether-containing ligands can promote Ni-catalyzed C-H functionalization. |

| Ruthenium(II) | Transfer Hydrogenation | Pyridine-thioether ligands stabilize active Ru hydrogenation catalysts. |

| Copper(I/II) | Click Chemistry (Azide-Alkyne Cycloaddition) | N,S-ligands can support catalytically active copper centers. |

Mechanistic Studies of Catalytic Processes Enabled by this compound-Derived Ligands

Understanding the mechanism of a catalytic reaction is paramount for optimizing its efficiency and selectivity. While detailed mechanistic studies on catalytic processes involving this compound are yet to be reported, insights can be drawn from related systems.

In a typical cross-coupling catalytic cycle involving a palladium catalyst, for example, the ligand plays a crucial role in several elementary steps:

Oxidative Addition: The ligand's electronic properties influence the rate of oxidative addition of the substrate to the metal center. An electron-rich ligand like this compound would be expected to facilitate this step.

Transmetalation: The steric and electronic features of the ligand affect the transmetalation step, where a second substrate is transferred to the metal center.

Reductive Elimination: The ligand environment dictates the ease of reductive elimination, the final step that forms the product and regenerates the active catalyst.